Beclomethasone dipropionate

Catalog No.
S520689
CAS No.
5534-09-8
M.F
C28H37ClO7
M. Wt
521.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beclomethasone dipropionate

CAS Number

5534-09-8

Product Name

Beclomethasone dipropionate

IUPAC Name

[2-[(9R,10S,13S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Molecular Formula

C28H37ClO7

Molecular Weight

521.0 g/mol

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16?,19?,20?,21?,25-,26-,27-,28-/m0/s1

InChI Key

KUVIULQEHSCUHY-YACRWRLYSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC

Solubility

2.08e-03 g/L

Synonyms

Aerobec, AeroBec Forte, Aldecin, Apo-Beclomethasone, Ascocortonyl, Asmabec Clickhaler, Beclamet, Beclazone, Beclazone Easy Breathe, Beclo Asma, Beclo AZU, Beclocort, Becloforte, Beclomet, Beclometasone, Beclomethasone, Beclomethasone Dipropionate, Beclorhinol, Becloturmant, Beclovent, becodisk, Becodisks, Beconase, Beconase AQ, Becotide, Bemedrex Easyhaler, Bronchocort, Dipropionate, Beclomethasone, Ecobec, Filair, Filair Forte, Junik, Nasobec Aqueous, Prolair, Propaderm, Qvar, Respocort, Sanasthmax, Sanasthmyl, Vancenase, Vanceril, Ventolair, Viarin

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC

Description

The exact mass of the compound Beclomethasone dipropionate is 520.22278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755901. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inflammatory Bowel Disease (IBD)

Studies are investigating the effectiveness of BDP suppositories for treating ulcerative colitis, a form of IBD. The theory is that BDP delivered directly to the inflamed tissue in the rectum and colon can reduce inflammation without causing the systemic side effects often associated with oral corticosteroids. Some research suggests BDP suppositories may be safe and effective for treating mild to moderate ulcerative colitis [].

Nonbacterial Prostatitis

Nonbacterial prostatitis is a chronic inflammatory condition of the prostate gland. Research is exploring the use of BDP suppositories to manage symptoms like pain and urinary frequency. An observational study showed that BDP suppositories improved symptoms and was well-tolerated by patients []. However, more robust clinical trials are needed to confirm these findings.

Other Areas of Research

Scientific research is also investigating the potential use of BDP for other conditions, including:

  • Allergic skin conditions []
  • Autoimmune diseases []
  • Graft-versus-host disease (GVHD) after bone marrow transplantation []

Beclomethasone dipropionate is a synthetic corticosteroid and a diester of beclomethasone, primarily utilized for its anti-inflammatory properties. It is classified as a second-generation corticosteroid, which means it has been developed to minimize side effects while maintaining therapeutic efficacy. This compound is a prodrug, meaning that it is metabolically converted into its active form, beclomethasone 17-monopropionate, upon administration. Beclomethasone dipropionate has a chemical formula of C28H37ClO7C_{28}H_{37}ClO_{7} and a molecular weight of approximately 521.04 g/mol .

The compound is administered through various formulations, including inhalers, nasal sprays, and topical applications. Its primary uses include the treatment of asthma, allergic rhinitis, and other inflammatory conditions due to its ability to reduce inflammation and allergic responses .

BDP acts as a prodrug, meaning it requires conversion to its active form within the body. Once inhaled, BDP undergoes hydrolysis by esterases in the lungs, releasing 17-BMP []. This metabolite binds to glucocorticoid receptors in airway cells, leading to the suppression of pro-inflammatory mediators like cytokines and leukotrienes []. This, in turn, reduces inflammation and swelling in the airways, easing breathing difficulties in asthma and allergic rhinitis.

During its metabolic conversion. Upon administration, it is rapidly hydrolyzed by esterases in the body to yield beclomethasone 17-monopropionate and beclomethasone 21-monopropionate. The main reaction involves the cleavage of the propionate esters, resulting in the formation of the active metabolite with significant glucocorticoid activity .

The synthesis of beclomethasone dipropionate itself involves several steps:

  • Formation of intermediates: The initial reaction involves the use of p-toluenesulfonic acid and aluminum trichloride in an organic solvent to create an intermediate compound.
  • Propionylation: A propionylation reagent is added to introduce propionate groups.
  • Final product isolation: Hydrochloric acid is then used to facilitate further reactions, leading to the isolation of beclomethasone dipropionate as a crude product .

The biological activities associated with beclomethasone dipropionate include:

  • Anti-inflammatory effects: Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antiallergic properties: Mitigates allergic responses by suppressing the activation of immune cells involved in allergic reactions.
  • Immunosuppressive effects: Modulates immune response, which can be beneficial in treating autoimmune conditions .

The synthesis of beclomethasone dipropionate typically involves multi-step organic reactions:

  • Starting materials: The synthesis begins with a compound known as DB11.
  • Reagents: P-toluenesulfonic acid and aluminum trichloride are utilized as catalysts in organic solvents.
  • Propionylation step: A propionylation reagent (such as propionic anhydride) is introduced to form the diester.
  • Purification: The final product is purified through various extraction and washing steps to achieve high purity and yield .

This method emphasizes environmental sustainability by reducing waste production and energy consumption compared to traditional synthesis routes.

Beclomethasone dipropionate is widely used in clinical practice for:

  • Asthma management: It helps control asthma symptoms by reducing airway inflammation.
  • Allergic rhinitis treatment: Effective in alleviating symptoms such as nasal congestion and sneezing.
  • Dermatological conditions: Used topically for skin disorders like eczema and psoriasis due to its anti-inflammatory properties .

The compound's formulations allow for targeted delivery, minimizing systemic side effects commonly associated with corticosteroids.

Interaction studies have shown that beclomethasone dipropionate can interact with various drugs and substances:

  • CYP3A inhibitors: Co-administration with CYP3A inhibitors may increase levels of beclomethasone dipropionate or its metabolites, potentially enhancing therapeutic effects but also increasing the risk of side effects.
  • Other corticosteroids: Concurrent use with other corticosteroids may lead to additive effects on immunosuppression or increased risk of adverse reactions .

It is essential for healthcare providers to monitor patients for potential interactions when prescribing this medication alongside others.

Beclomethasone dipropionate shares structural similarities with other corticosteroids but has unique characteristics that distinguish it from them. Here are some similar compounds:

Compound NameStructural SimilarityUnique Features
DexamethasoneHigh similarityMore potent anti-inflammatory effects; longer half-life
PrednisoloneModerate similarityLess selective glucocorticoid receptor affinity
BudesonideModerate similarityHigher bioavailability; used primarily for asthma
Fluticasone propionateHigh similarityGreater potency; longer duration of action

Beclomethasone dipropionate's uniqueness lies in its rapid conversion to an active metabolite that provides effective local action while minimizing systemic exposure compared to other corticosteroids like dexamethasone and fluticasone propionate .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

520.2227812 g/mol

Monoisotopic Mass

520.2227812 g/mol

Heavy Atom Count

36

LogP

3.49
1.3

Appearance

White to off-white crystalline powder.

Melting Point

208-210

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B307S63B2

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (91.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (46.07%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for oral inhalation use in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older. The aerosol form of beclomethasone diproprionate is not indicated for the relief of acute bronchospasm. Indicated for intranasal use to relieve the symptoms of seasonal or perennial allergic and nonallergic (vasomotor) rhinitis and prevent the recurrence of nasal polyps following surgical removal. Indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses in patients 13 years of age and older. Corticosteroid-responsive dermatoses include psoriasis, contact dermatitis (dermatitis venenata), atopic dermatitis (infantile eczema, allergic dermatitis), neurodermatitis (lichen simplex chronicus, lichen planus, eczema, eczematous dermatitis), intertrigo, dyshidroses (pompholyx), seborrheic dermatitis, exfoliative dermatitis, solar dermatitis, stasis dermatitis, and anogenital and senile pruritus.

Pharmacology

Inflammatory conditions, including asthma, dermatoses, and allergic rhinitis, involve the activation of cascades by inflammatory mediators. Inflammation is a primary defense mechanism and the homeostatic response of the immune system; however, a prolonged inflammatory response in certain disorders may lead to tissue damage, pain, and swelling. Beclomethasone dipropionate works by attenuating the inflammatory responses associated with asthma, allergic rhinitis, nasal polyps, and corticosteroid-responsive dermatoses. It suppresses the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. It also inhibits the release of inflammatory mediators, such as histamine, eicosanoids, leukotrienes, and cytokines.[L6871] Beclomethasone dipropionate is reported to exhibit potent topical activity while possessing low systemic effects.[A179845] Beclomethasone dipropionate is a corticosteroid drug with anti-inflammatory and vasoconstrictive effects used to treat chronic inflammatory processes such as asthma, allergic rhinitis, corticosteroid-responsive dermatoses. When inhaled, it improves lung function, decreases airway hyper-reactivity, and reduces the severity of asthmatic symptoms.[A180160] Although inhaled corticosteroids, including beclomethasone dipropionate, are reported to mainly act locally in the lungs, systemic effects such as disruption of hypothalamic-pituitary-adrenal (HPA) axis function, bone turnover, osteoporosis, and growth suppression may still be observed with chronic use or high dose administration. There were varying findings from clinical studies examining the effect of beclomethasone dipropionate on growth suppression in pediatric patients.[A180160] It was shown to suppress the hypothalamo-pituitary-adrenal (HPA) axis in a dose-dependent manner.[A179917] HPA axis is a central hormonal response system to stress and activation of HPA axis leads to the production of endogenous steroid hormone production.[A179920] Long-term use of high-dose systemic corticosteroids, including those inhaled, was often associated with signs and symptoms of adrenal insufficiency when exposed to stress conditions, such as trauma, surgery, or infections. As corticosteroids work by suppressing the immune system, there may be an increased risk for developing infections.[L6871] Cases of _Candida albicans_ infection of the mouth and throat have been reported with inhaled beclomethasone dipropionate therapy.[A180010]
Beclomethasone Dipropionate is the dipropionate ester of a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

R03AL09

Mechanism of Action

Beclomethasone dipropionate is a corticosteroid and prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown _in vitro_ to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate. Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription. There are several proposed mechanisms for the anti-inflammatory action of corticosteroids. Corticosteroids may work by increasing the transcription of genes coding for anti-inflammatory proteins, including lipocortin-1 and interleukin-10. Corticosteroids were also shown to inhibit the expression of multiple genes that encode pro-inflammatory factors, such as cytokines, chemokines, and adhesion molecules, that are activated during the chronic inflammatory process. This is thought to be due to the direct inhibitory interaction between activated glucocorticoid receptors and activated pro-inflammatory transcription factors, such as nuclear factor-kappa B and activator protein-1. Chronic inflammation is often characterized by enhanced expression of these transcription factors that bind to and activate coactivator molecules, which then acetylate core histones to switch on gene transcription to further amplify the inflammatory process. Corticosteroids suppress the multiple inflammatory gene expression by promoting histone deacetylation, resulting in tighter coiling of DNA and reduced access of transcription factors to their binding sites.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

5534-09-8

Absorption Distribution and Excretion

Following oral inhalation of 320 mcg of beclomethasone dipropionate (BDP), the Cmax was 88 pg/mL and it was reached after 0.5 at post-administration. The mean Cmax of the major and most active metabolite, beclomethasone-17-monopropionate (17-BMP), was 1419 pg/mL at 0.7 hour post-dosing. In another pharmacokinetic study, the AUC of BDP and 17-BMP were 6660 and 6185 pgxh/mL, respectively. The Cmax was 35356 pg/mL for BDP and 2633 pg/mL for 17-BMP, and and the median time to reach these concentrations (Tmax) was 0.2 hours. In the same study, the AUC of 17-BMP following oral and intranasal administration were 10158 and 3660 pgxh/mL, respectively. The Cmax of 17-BMP following oral and intranasal administration were 703 and 310 pg/mL, respectively, and the Tmax was 4 hours. The total bioavailability of 17-BMP following oral and intranasal administration were 41% and 44%, respectively.
Regardless of the route of administration, beclomethasone dipropionate and its metabolites are predominantly excreted in the feces, with less than 10% of the drug and its metabolites being excreted in the urine.
Following intravenous administration, the steady-state volume of distribution was 20 L for beclomethasone dipropionate and 424 L for the active metabolite, beclomethasone-17-monopropionate.
Following intravenous administration, the clearance of beclomethasone dipropionate and 17-BMP were 150 L/h and 120 L/h, respectively.

Metabolism Metabolites

During absorption, beclomethasone dipropionate is undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH). 17-BMP is the major active metabolite with the most potent anti-inflammatory activity. About 95% of the total beclomethasone dipropionate administered via oral inhalation undergoes presystemic conversion to form 17-BMP in the lung.

Wikipedia

Beclomethasone dipropionate

Biological Half Life

Following intravenous administration, the half life of beclomethasone dipropionate was 0.5 hours while the half life of the active metabolite 17-BMP was 2.7 hours. Following oral and intranasal administration, the half life of 17-BMP was 8.8 and 5.7 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Berger WE, Jacobs RL, Amar NJ, Tantry SK, Li J, Small CJ. Efficacy and safety of beclomethasone dipropionate nasal aerosol in children with perennial allergic rhinitis. Ann Allergy Asthma Immunol. 2015 Jun 24. pii: S1081-1206(15)00337-3. doi: 10.1016/j.anai.2015.05.012. [Epub ahead of print] PubMed PMID: 26115578.
2: Van Assche G, Manguso F, Zibellini M, Nuño JL, Goldis A, Tkachenko E, Varoli G, Kleczkowski D, Annese V, D'Heygere F, Balzano A. Corrigendum: Oral Prolonged Release Beclomethasone Dipropionate and Prednisone in the Treatment of Active Ulcerative Colitis: Results From a Double-Blind, Randomized, Parallel Group Study. Am J Gastroenterol. 2015 Jun;110(6):943. doi: 10.1038/ajg.2015.145. PubMed PMID: 26052781.
3: Van Assche G, Manguso F, Zibellini M, Cabriada Nuño JL, Goldis A, Tkachenko E, Varoli G, Kleczkowski D, Annese V, D'Heygere F, Balzano A; BETA study participating centers. Oral prolonged release beclomethasone dipropionate and prednisone in the treatment of active ulcerative colitis: results from a double-blind, randomized, parallel group study. Am J Gastroenterol. 2015 May;110(5):708-15. doi: 10.1038/ajg.2015.114. Epub 2015 Apr 14. PubMed PMID: 25869389.
4: Chen X, Kang Y, Wang L, Lin L, Zhu Z, Chen R. Extrafine HFA-beclomethasone dipropionate versus budesonide for asthma: a meta-analysis. Int J Clin Exp Med. 2015 Jan 15;8(1):212-21. eCollection 2015. PubMed PMID: 25784990; PubMed Central PMCID: PMC4358445.
5: Rodríguez-Martínez CE, Sossa-Briceño MP, Vladimir Lemos E. Cost-effectiveness analysis of mometasone furoate versus beclomethasone dipropionate for the treatment of pediatric allergic rhinitis in Colombia. Adv Ther. 2015 Mar;32(3):254-69. doi: 10.1007/s12325-015-0192-6. Epub 2015 Mar 10. PubMed PMID: 25754327; PubMed Central PMCID: PMC4376956.
6: Zhang Q, Peng X, Shi J, Dai R, Yu S. [Beclomethasone dipropionate cream combined with He-Ne laser irradiation treatment of nasal vestibule eczema]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2014 Nov;28(22):1789-90. Chinese. PubMed PMID: 25752116.
7: Carney Almroth BM, Gunnarsson LM, Cuklev F, Fick J, Kristiansson E, Larsson DG. Waterborne beclomethasone dipropionate affects the physiology of fish while its metabolite beclomethasone is not taken up. Sci Total Environ. 2015 Apr 1;511:37-46. doi: 10.1016/j.scitotenv.2014.12.016. Epub 2014 Dec 18. PubMed PMID: 25527967.
8: Ciprandi G, Rossi GA. [The topical treatment of allergic and vasomotor rhinitis: the role of beclomethasone dipropionate]. Recenti Prog Med. 2014 Nov;105(11):420-8. doi: 10.1701/1680.18404. Review. Italian. PubMed PMID: 25424236.
9: Weinstein SF, Andrews CP, Shah SR, Chylack LT Jr, Tankelevich A, Ding Y, Tantry SK. Long-term efficacy and safety of once-daily treatment with beclomethasone dipropionate nasal aerosol. Allergy Asthma Proc. 2014 Jul-Aug;35(4):323-31. doi: 10.2500/aap.2014.35.3767. PubMed PMID: 24992552.
10: Takashima S, Eto T, Shiratsuchi M, Hidaka M, Mori Y, Kato K, Kamezaki K, Oku S, Henzan H, Takase K, Matsushima T, Takenaka K, Iwasaki H, Miyamoto T, Akashi K, Teshima T. The use of oral beclomethasone dipropionate in the treatment of gastrointestinal graft-versus-host disease: the experience of the Fukuoka blood and marrow transplantation (BMT) group. Intern Med. 2014;53(12):1315-20. Epub 2014 Jun 15. PubMed PMID: 24930650.

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